molecular formula C13H22O2Si B14600851 Methyl(phenyl)dipropoxysilane CAS No. 58657-53-7

Methyl(phenyl)dipropoxysilane

Cat. No.: B14600851
CAS No.: 58657-53-7
M. Wt: 238.40 g/mol
InChI Key: JQYGMRTZHJTQAC-UHFFFAOYSA-N
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Description

Methyl(phenyl)dipropoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two propoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenyl)dipropoxysilane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with propanol in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically include a solvent like toluene and a temperature range of 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)dipropoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The propoxy groups can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles; reactions often require a base and are conducted in polar solvents.

Major Products Formed

    Oxidation: Silanol, siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Methyl(phenyl)dipropoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism by which methyl(phenyl)dipropoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The phenyl and propoxy groups contribute to the compound’s reactivity and solubility, enabling it to interact with different molecular pathways.

Comparison with Similar Compounds

Methyl(phenyl)dipropoxysilane can be compared with other organosilicon compounds such as:

    Phenyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of propoxy groups.

    Methyltrimethoxysilane: Contains three methoxy groups and a methyl group, lacking the phenyl group.

    Diphenyldimethoxysilane: Contains two phenyl groups and two methoxy groups, differing in the number of phenyl and alkoxy groups.

The uniqueness of this compound lies in its combination of a phenyl group and two propoxy groups, which impart specific chemical and physical properties that are advantageous for certain applications.

Properties

CAS No.

58657-53-7

Molecular Formula

C13H22O2Si

Molecular Weight

238.40 g/mol

IUPAC Name

methyl-phenyl-dipropoxysilane

InChI

InChI=1S/C13H22O2Si/c1-4-11-14-16(3,15-12-5-2)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3

InChI Key

JQYGMRTZHJTQAC-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](C)(C1=CC=CC=C1)OCCC

Origin of Product

United States

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